N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine
Overview
Description
N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine is an organic compound with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine typically involves the reaction of 6-methoxy-2-methylpyrimidine with benzene-1,4-diamine under specific conditions. One common method includes the use of stannous chloride followed by neutralization with bases like potassium carbonate (K2CO3) and extraction with ethyl acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace hydrogen atoms on the aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and coordination complexes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in the synthesis of tyrosine kinase inhibitors, the compound contributes to the inhibition of the Bcr-Abl tyrosine kinase, which is implicated in the proliferation of cancer cells . The molecular targets and pathways involved include the inhibition of ATP binding sites on the kinase, thereby preventing the phosphorylation of downstream signaling proteins.
Comparison with Similar Compounds
N1-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine can be compared with other similar compounds, such as:
N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine: This compound has a similar structure but differs in the position of the methoxy group on the pyrimidine ring.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: This compound contains pyridine rings instead of pyrimidine, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and its role as an intermediate in the synthesis of important pharmaceutical agents.
Properties
IUPAC Name |
4-N-(6-methoxy-2-methylpyrimidin-4-yl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-14-11(7-12(15-8)17-2)16-10-5-3-9(13)4-6-10/h3-7H,13H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSTVHSDVAXIMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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